molecular formula C11H16ClNO4 B13774913 Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- CAS No. 75228-93-2

Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)-

Cat. No.: B13774913
CAS No.: 75228-93-2
M. Wt: 261.70 g/mol
InChI Key: JWDOASRSUINENW-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- is a complex organic compound with a unique structure that includes a chloroacetamide group, a hydroxyethyl group, and a methoxymethyl-furanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with 2-hydroxyethylamine to form an intermediate, which is then reacted with 5-(methoxymethyl)-2-furanyl methyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing by-products and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chloroacetamide group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chloroacetamide group can undergo nucleophilic substitution reactions. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-methyl-: Similar structure but lacks the methoxymethyl-furanyl group.

    Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-phenyl-: Contains a phenyl group instead of the methoxymethyl-furanyl group.

Uniqueness

Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- is unique due to the presence of the methoxymethyl-furanyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

75228-93-2

Molecular Formula

C11H16ClNO4

Molecular Weight

261.70 g/mol

IUPAC Name

2-chloro-N-(2-hydroxyethyl)-N-[[5-(methoxymethyl)furan-2-yl]methyl]acetamide

InChI

InChI=1S/C11H16ClNO4/c1-16-8-10-3-2-9(17-10)7-13(4-5-14)11(15)6-12/h2-3,14H,4-8H2,1H3

InChI Key

JWDOASRSUINENW-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(O1)CN(CCO)C(=O)CCl

Origin of Product

United States

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